molecular formula C6H6N4OS B12121174 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one CAS No. 92086-68-5

7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one

Cat. No.: B12121174
CAS No.: 92086-68-5
M. Wt: 182.21 g/mol
InChI Key: HGJLLONXGPLCEM-UHFFFAOYSA-N
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Description

7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methyl group at the 7th position and a sulfanyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methylthio-1,2,4-triazole with formamide under acidic conditions to form the desired triazolopyrimidine structure . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

The compound has shown potential as a pharmacophore in medicinal chemistry. It has been investigated for its antimicrobial, antiviral, and anticancer properties. The presence of the triazole and pyrimidine rings makes it a versatile scaffold for the development of bioactive molecules .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for its potential use in agrochemicals .

Mechanism of Action

The mechanism of action of 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors by binding to their active sites. The triazole and pyrimidine rings facilitate hydrogen bonding and hydrophobic interactions with the target molecules, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one is unique due to the presence of both a methyl and a sulfanyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound for research and industrial applications .

Properties

CAS No.

92086-68-5

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

7-methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

InChI

InChI=1S/C6H6N4OS/c1-3-2-4(11)10-5(7-3)8-9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)

InChI Key

HGJLLONXGPLCEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)NNC2=S

Origin of Product

United States

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